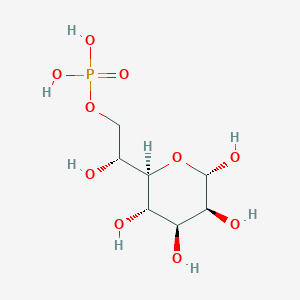

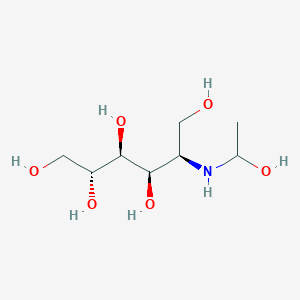

D-glycero-alpha-D-manno-heptose 7-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le D-Glycéro-D-Mannopyranose-7-Phosphate est une petite molécule appartenant à la classe des composés organiques appelés monoalkylphosphates. Ces composés contiennent un groupe phosphate lié à exactement une chaîne alkyle. Le D-Glycéro-D-Mannopyranose-7-Phosphate est impliqué dans la biosynthèse des lipopolysaccharides, qui sont des composants essentiels de la membrane externe des bactéries Gram-négatives .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du D-Glycéro-D-Mannopyranose-7-Phosphate implique généralement l'isomérisation du D-sédoptulose 7-phosphate. Cette réaction est catalysée par l'enzyme phosphohéptose isomérase, qui convertit le D-sédoptulose 7-phosphate en D-Glycéro-D-Mannopyranose-7-Phosphate . Les conditions réactionnelles comprennent souvent la présence de cofacteurs spécifiques et des paramètres optimaux de pH et de température pour assurer l'activité de l'enzyme.

Méthodes de production industrielle : La production industrielle du D-Glycéro-D-Mannopyranose-7-Phosphate peut impliquer des approches biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés qui surexpriment l'enzyme phosphohéptose isomérase. Ces micro-organismes peuvent être cultivés dans des bioréacteurs dans des conditions contrôlées pour produire le composé en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions : Le D-Glycéro-D-Mannopyranose-7-Phosphate subit diverses réactions chimiques, notamment l'isomérisation, la phosphorylation et l'hydrolyse. La réaction d'isomérisation est catalysée par la phosphohéptose isomérase, convertissant le D-sédoptulose 7-phosphate en D-Glycéro-D-Mannopyranose-7-Phosphate .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du D-Glycéro-D-Mannopyranose-7-Phosphate comprennent des enzymes comme la phosphohéptose isomérase, des cofacteurs tels que les ions magnésium et des substrats comme le D-sédoptulose 7-phosphate . Les réactions se produisent généralement dans des conditions douces, notamment un pH neutre et des températures modérées.

Principaux produits : Le principal produit formé par la réaction d'isomérisation est le D-Glycéro-D-Mannopyranose-7-Phosphate lui-même. D'autres réactions, telles que la phosphorylation, peuvent conduire à la formation d'autres dérivés phosphorylés, qui jouent des rôles cruciaux dans diverses voies biosynthétiques .

Applications de la recherche scientifique

Le D-Glycéro-D-Mannopyranose-7-Phosphate a plusieurs applications de recherche scientifique, en particulier dans les domaines de la microbiologie, de la biochimie et de l'immunologie. Il est un intermédiaire clé dans la biosynthèse des lipopolysaccharides, qui sont essentiels à l'intégrité structurelle et à la virulence des bactéries Gram-négatives . Les chercheurs étudient ce composé pour comprendre la pathogenèse bactérienne et développer de nouveaux antibiotiques ciblant la voie de biosynthèse des lipopolysaccharides .

En immunologie, le D-Glycéro-D-Mannopyranose-7-Phosphate et ses dérivés sont étudiés pour leur potentiel en tant que modulateurs immunitaires. Ces composés peuvent déclencher des réponses inflammatoires, ce qui en fait des outils précieux pour étudier les voies de signalisation immunitaire et développer des agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action du D-Glycéro-D-Mannopyranose-7-Phosphate implique son rôle d'intermédiaire dans la biosynthèse des lipopolysaccharides. Le composé est produit par l'isomérisation du D-sédoptulose 7-phosphate par la phosphohéptose isomérase . Il subit ensuite de nouvelles modifications enzymatiques pour former des structures complexes de lipopolysaccharides, qui sont essentielles pour l'intégrité et la fonction de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

D-Glycero-D-Mannopyranose-7-Phosphate has several scientific research applications, particularly in the fields of microbiology, biochemistry, and immunology. It is a key intermediate in the biosynthesis of lipopolysaccharides, which are vital for the structural integrity and virulence of Gram-negative bacteria . Researchers study this compound to understand bacterial pathogenesis and develop novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .

In immunology, D-Glycero-D-Mannopyranose-7-Phosphate and its derivatives are investigated for their potential as immune modulators. These compounds can trigger inflammatory responses, making them valuable tools for studying immune signaling pathways and developing therapeutic agents .

Mécanisme D'action

The mechanism of action of D-Glycero-D-Mannopyranose-7-Phosphate involves its role as an intermediate in the biosynthesis of lipopolysaccharides. The compound is produced through the isomerization of D-sedoheptulose 7-phosphate by phosphoheptose isomerase . It then undergoes further enzymatic modifications to form complex lipopolysaccharide structures, which are essential for bacterial cell wall integrity and function .

Comparaison Avec Des Composés Similaires

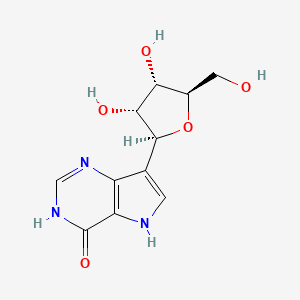

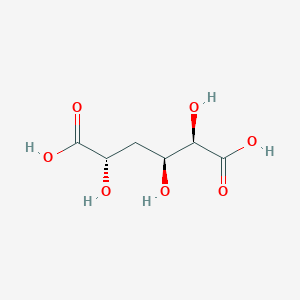

Le D-Glycéro-D-Mannopyranose-7-Phosphate est similaire à d'autres sucres phosphorylés, tels que le D-Glycéro-D-Manno-Heptose-1-Phosphate et le D-Glycéro-D-Manno-Heptose-1,7-Bisphosphate . Ces composés partagent des similitudes structurelles et participent à des voies biosynthétiques connexes. Le D-Glycéro-D-Mannopyranose-7-Phosphate est unique dans son rôle spécifique dans les étapes précoces de la biosynthèse des lipopolysaccharides, ce qui en fait une cible critique pour l'étude de la virulence bactérienne et le développement de stratégies antimicrobiennes .

Liste des composés similaires :- D-Glycéro-D-Manno-Heptose-1-Phosphate

- D-Glycéro-D-Manno-Heptose-1,7-Bisphosphate

- D-Sédoptulose 7-Phosphate

Propriétés

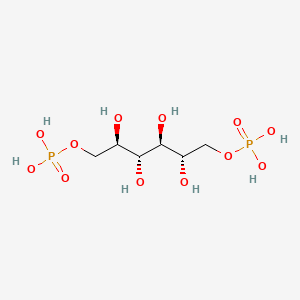

Formule moléculaire |

C7H15O10P |

|---|---|

Poids moléculaire |

290.16 g/mol |

Nom IUPAC |

[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl] dihydrogen phosphate |

InChI |

InChI=1S/C7H15O10P/c8-2(1-16-18(13,14)15)6-4(10)3(9)5(11)7(12)17-6/h2-12H,1H2,(H2,13,14,15)/t2-,3+,4+,5+,6-,7+/m1/s1 |

Clé InChI |

SDADNVAZGVDAIM-QTNLNCNHSA-N |

SMILES isomérique |

C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)OP(=O)(O)O |

SMILES canonique |

C(C(C1C(C(C(C(O1)O)O)O)O)O)OP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)

![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)

![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)

![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)